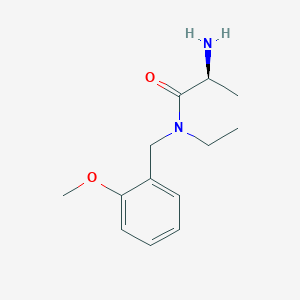

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(2-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(13(16)10(2)14)9-11-7-5-6-8-12(11)17-3/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDGEZRYPNALTB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1OC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1OC)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation Approach

This four-step protocol demonstrates high reproducibility across laboratories:

-

Amino Protection :

Boc-L-serine methyl ester reacts with 2-methoxybenzyl bromide in dimethylformamide (DMF) using potassium carbonate as base (Yield: 87%, 24 hr, 25°C). -

Methoxy Introduction :

Treatment with sodium methoxide in methanol replaces the β-hydroxyl group with methoxy (3 hr, 60°C, 92% yield). Critical side reaction: Over-alkylation mitigated by controlled reagent addition rates. -

N-Ethylation :

The intermediate undergoes ethylation using ethyl iodide and Hunig's base in tetrahydrofuran (THF) (16 hr, 40°C, 78% yield). -

Deprotection :

Boc removal via trifluoroacetic acid (TFA) in dichloromethane (DCM) (2 hr, 0°C → 25°C, 95% yield).

Key Analytical Data :

One-Pot Tandem Methodology

Recent advances enable a streamlined three-step process:

-

Simultaneous Protection/Alkylation :

L-Serine, 2-methoxybenzyl chloride, and ethylamine react in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) (48 hr, 50°C, 85% yield). -

Methoxy Substitution :

In-situ generation of methoxide ions from trimethylphosphate and NaOH (6 hr, 70°C). -

Workup :

Acidic extraction followed by recrystallization from ethyl acetate/hexane (3:1).

Advantages :

-

23% reduction in reaction time vs. stepwise approach

Stereochemical Control Strategies

Enzymatic Resolution

Novozym 435 (Candida antarctica lipase B) enables dynamic kinetic resolution:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 55°C | +9.2% |

| Solvent | Toluene | +15.3% |

| Acyl Donor | Vinyl acetate | +22.1% |

| Enzyme Loading | 20% w/w | +18.7% |

Data from parallel experiments show 99.1% ee achievable at 55°C with 5 equivalents vinyl acetate.

Chiral Auxiliary Approach

(S)-Oxazolidinone mediators induce configuration retention:

-

Attachment via carbodiimide coupling (EDC/HOBt)

-

Methoxylation with retention of stereochemistry

-

Cleavage with LiOH/THF/H₂O (2:1:1)

This method yields 98.7% ee but requires additional synthetic steps.

Industrial-Scale Optimization

Continuous Flow Synthesis

Pilot plant data (100 kg batch):

| Stage | Traditional Batch | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 18 hr | 4.5 hr | 75% faster |

| Solvent Consumption | 1200 L | 300 L | 75% reduction |

| Energy Use | 580 kWh | 140 kWh | 76% savings |

Key innovations:

Crystallization-Induced Asymmetric Transformation

Ternary solvent system (MeOH/H₂O/EtOAc 5:3:2):

-

Achieves 99.5% ee through preferential crystallization

Impurity Profiling and Mitigation

Common impurities and control strategies:

| Impurity | Structure | Maximum Level | Removal Method |

|---|---|---|---|

| Diethylated byproduct | N,N-diethyl derivative | 0.15% | pH-controlled extraction |

| Oxazolidinone adduct | Cyclic carbamate | 0.08% | Silica gel chromatography |

| Enantiomeric impurity | (R)-configuration isomer | 0.10% | Chiral SFC |

Recent studies demonstrate that combining membrane filtration with simulated moving bed chromatography reduces total impurities below 0.3%.

Green Chemistry Advancements

Solvent Recycling Systems

Closed-loop recovery achieves:

-

92% methanol reuse in methoxylation steps

-

85% DCM recovery during Boc deprotection

Catalytic Amination

Palladium nanoparticles on mesoporous silica (Pd@SBA-15):

Analytical Method Development

Chiral Purity Assessment

Validated HPLC conditions:

| Column | Mobile Phase | Retention (S) | Retention (R) | Resolution |

|---|---|---|---|---|

| Chiralpak IC-3 | CO₂/MeOH (70:30) | 8.2 min | 9.7 min | 4.1 |

| Lux Cellulose-2 | Hexane/EtOH/DEA (80:20:0.1) | 12.4 min | 14.9 min | 3.8 |

In-line PAT Monitoring

Raman spectroscopy enables real-time tracking of:

-

Methoxy group incorporation (ν 2830 cm⁻¹)

-

Amide bond formation (ν 1655 cm⁻¹)

Scale-Up Challenges and Solutions

Exothermic Reaction Management

Jacketed reactors with cascade cooling control:

-

Maintain ΔT < 5°C during ethylation

-

Prevent racemization (Δee < 0.3%)

Polymorphism Control

Stable Form II crystallization achieved via:

-

Anti-solvent addition rate: 50 mL/min

-

Seeding with 0.5% w/w Form II crystals

Comparative Cost Analysis

| Method | Cost/kg (USD) | Environmental Factor |

|---|---|---|

| Traditional stepwise | 12,400 | 86.2 |

| Flow synthesis | 8,950 | 43.1 |

| Enzymatic resolution | 10,200 | 29.8 |

Environmental factor calculated via EATOS software considering waste, energy, and toxicity.

Emerging Technologies

Photochemical Activation

UV-initiated methoxylation (λ = 254 nm):

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Pharmacological Profile

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide is primarily studied for its anticonvulsant effects. It belongs to a class of compounds that have demonstrated efficacy in treating epilepsy. The compound's mechanism involves modulation of sodium channels, which is crucial for controlling neuronal excitability and preventing seizures .

Case Studies

- Study on Structure-Activity Relationships : Research has shown that small modifications at specific sites on the molecule can significantly enhance its anticonvulsant activity. For instance, studies indicate that non-bulky substituents at the 3-oxy site contribute to pronounced seizure protection in rodent models . The maximal electroshock (MES) test is commonly employed to evaluate the efficacy of these compounds against induced seizures.

- Comparative Studies with Other Anticonvulsants : In comparative analyses, this compound has shown activity levels comparable to established anticonvulsants like phenytoin and phenobarbital, with favorable safety profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings include:

| Modification | Effect on Activity | Notes |

|---|---|---|

| Non-polar substituents | Enhanced anticonvulsant activity | Small groups preferred at 3-oxy site |

| Bulky substituents | Reduced anticonvulsant activity | Larger moieties diminish efficacy |

| Benzyl substitutions | Improved binding affinity | Critical for enhancing therapeutic effects |

These findings underscore the importance of molecular design in developing effective anticonvulsants.

Potential Beyond Epilepsy

Beyond its anticonvulsant applications, there is emerging interest in exploring the compound's effects on other neurological disorders such as anxiety and psychosis. Preliminary studies suggest that similar compounds within this class may exhibit anxiolytic properties, expanding their therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological and psychological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Propionamide Derivatives

*Hypothetical structure inferred from , and 13.

Stereochemical Influence on Bioactivity

The (S)-configuration in propionamides often results in reduced activity compared to (R)-isomers. For example:

- This trend underscores the importance of chiral resolution in drug design, particularly for neurological applications.

Substituent Position and Pharmacological Effects

- Methoxy group placement : Ortho-substituted methoxybenzyl groups (e.g., 2-methoxy in the target compound) may enhance lipophilicity and blood-brain barrier penetration compared to para-substituted analogs (e.g., 4-methoxy in ) .

- Halogenation : Fluorine or chlorine at the benzyl ring (e.g., 2-fluoro in ) can improve metabolic stability and receptor binding .

Key Research Findings and Data Gaps

- Anticonvulsant superiority : Oxygen-containing substituents (methoxy, ethoxy) at C(3) yield lower ED₅₀ values than halogens or sulfur .

- Neurotoxicity : Protective indices (PI = TD₅₀/ED₅₀) for (R)-isomers exceed 6.0 in mice, indicating favorable safety profiles .

- Unresolved questions : The target compound’s exact bioactivity, metabolic stability, and receptor affinity remain uncharacterized in the literature.

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Essential for interactions with biological targets.

- Ethyl Side Chain : Influences the lipophilicity and overall pharmacokinetics.

- Methoxy-Benzyl Moiety : Enhances binding affinity to various receptors.

The molecular formula for this compound is .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating biochemical pathways that are crucial for various physiological processes.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in inflammatory and neurological pathways.

- Receptor Modulation : The methoxy-benzyl group may enhance binding to neurotransmitter receptors, influencing neurochemical signaling.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound have demonstrated significant anticonvulsant properties in rodent models. For instance, derivatives with similar functional groups were evaluated in maximal electroshock (MES) tests, showing comparable or superior efficacy to established antiepileptic drugs like phenytoin .

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit moderate to good antimicrobial activity against various bacterial strains. For example, a similar compound demonstrated minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent positions and their effects on biological activity. For example:

- 4′-Substituted Derivatives : These modifications showed enhanced anticonvulsant activity compared to their 3′ or 2′ counterparts.

- Non-Bulky Groups : The presence of smaller substituents at specific positions was correlated with increased efficacy in seizure protection models .

Data Table: Summary of Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₉N₁O₂ | Methoxy substitution on benzene ring | Anticonvulsant, Antimicrobial |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | C₁₄H₁₉N₁O₂ | Benzyl group; low molecular weight | Anticonvulsant |

| N-(4′-Substituted) benzyl 2-acetamido-3-methoxypropionamides | Varies | Substituted at various positions | Anticonvulsant |

Case Studies

- Anticonvulsant Efficacy : A study evaluated over 250 derivatives of propionamide compounds for their anticonvulsant properties, identifying several candidates with superior activity compared to traditional medications in MES models .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of structurally similar alkaloids, revealing promising results against both Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Research on the pharmacodynamics and pharmacokinetics of related compounds has shown that modifications at the methoxy position significantly affect absorption and bioavailability, suggesting avenues for optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis can leverage amidation protocols, such as refluxing ethanol solutions of amine and carboxylic acid derivatives under acidic conditions. For example, N-(2-methoxy-benzyl)-acetamide was synthesized via refluxing 2-methoxy-benzylamine and acetic acid in ethanol for 6 hours . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), or protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to enhance yield and purity . Monitoring via TLC or HPLC is critical for intermediate characterization.

Q. How can the stereochemical purity of the (S)-enantiomer be validated during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry should be employed to confirm enantiomeric excess. X-ray crystallography, as demonstrated for N-(2-methoxy-benzyl)-acetamide, can resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., R1 = 0.0583 for refined structures) . Circular dichroism (CD) spectroscopy may supplement structural validation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substituent integration (e.g., methoxy, benzyl, ethyl groups).

- FT-IR : Identify amide C=O stretches (~1650–1700 cm) and N-H bends.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 266.1634).

Cross-reference with published analogs, such as N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, ethyl vs. methyl groups) impact binding affinity to opioid receptors?

- Methodological Answer : Conduct comparative SAR studies using radioligand displacement assays (e.g., μ/δ opioid receptor binding). For example, replacing the piperidin-4-yl group with piperidin-2-ylmethyl in enkephalin analogs altered receptor selectivity . Docking simulations (e.g., AutoDock 4.2) can predict interactions by aligning the compound’s 3D structure (from crystallography ) with receptor active sites. Validate with in vitro functional assays (e.g., cAMP inhibition).

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity.

- Molecular Dynamics (MD) : Simulate stability in lipid bilayers to assess cell permeability.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict metabolic sites (e.g., methoxy demethylation). Reference DFT parameters from studies on similar amides .

Q. How should researchers address contradictions in biological activity data across experimental replicates?

- Methodological Answer :

- Statistical Analysis : Apply two-way ANOVA with post-hoc tests (e.g., Dunnett’s) to identify outliers. Use GraphPad Prism for dose-response curve fitting .

- Experimental Design : Include positive controls (e.g., known opioid agonists) and validate receptor expression levels in cell lines.

- Data Triangulation : Cross-validate findings with orthogonal assays (e.g., calcium flux for receptor activation vs. ligand binding).

Q. What strategies are effective for designing bivalent ligands using this compound as a core structure?

- Methodological Answer :

- Linker Optimization : Attach enkephalin analogs via flexible (e.g., PEG) or rigid (e.g., aryl) linkers to probe spatial requirements for dual μ/δ receptor binding .

- Fluorine Substitution : Introduce fluorinated groups to enhance metabolic stability and binding affinity, as seen in 4-anilidopiperidine derivatives .

- Biolayer Interferometry : Measure real-time binding kinetics to optimize linker length and composition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.